tert-Butyl 3-(pyridin-3-yl)azetidine-1-carboxylate
Overview
Description
tert-Butyl 3-(pyridin-3-yl)azetidine-1-carboxylate is a chemical compound with the molecular formula C13H18N2O2 and a molecular weight of 234.3 g/mol . It is characterized by the presence of an azetidine ring, a pyridine ring, and a tert-butyl ester group. This compound is used in various scientific research applications due to its unique chemical properties.
Biochemical Analysis
Biochemical Properties
tert-Butyl 3-(pyridin-3-yl)azetidine-1-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds . The interaction with cytochrome P450 enzymes can lead to either inhibition or activation of these enzymes, depending on the specific context and conditions. Additionally, this compound may interact with other proteins involved in cellular signaling pathways, affecting their activity and downstream effects.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are diverse. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of genes involved in oxidative stress response and inflammation . By modulating these pathways, this compound can impact cell survival, proliferation, and differentiation. Additionally, this compound may influence cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in metabolite levels and metabolic flux.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, altering their activity and function. For instance, this compound has been shown to inhibit the activity of certain cytochrome P450 enzymes by binding to their active sites . This inhibition can lead to changes in the metabolism of various substrates, including drugs and endogenous compounds. Additionally, this compound may modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions, such as exposure to light or heat . Long-term exposure to this compound can lead to cumulative effects on cellular function, including changes in gene expression, enzyme activity, and metabolic processes.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal or beneficial effects on cellular function and overall health. At higher doses, it can exhibit toxic or adverse effects, including oxidative stress, inflammation, and cellular damage . Threshold effects have been observed, where the compound’s impact on cellular function and health becomes more pronounced at specific dosage levels. It is essential to carefully monitor and adjust the dosage of this compound in animal studies to avoid potential toxicity and adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound is primarily metabolized by cytochrome P450 enzymes, which catalyze its oxidation and subsequent breakdown . The metabolites of this compound can further participate in other metabolic reactions, influencing metabolic flux and metabolite levels. Additionally, this compound may affect the activity of other metabolic enzymes, leading to changes in the overall metabolic profile of cells and tissues.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms, involving transporters such as organic cation transporters and multidrug resistance proteins . Once inside the cells, this compound can bind to various intracellular proteins, influencing its localization and accumulation. The distribution of this compound within tissues is also affected by its interactions with plasma proteins and other extracellular binding partners.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, this compound may be directed to the mitochondria, where it can influence mitochondrial function and energy metabolism. Additionally, this compound can localize to the nucleus, affecting gene expression and other nuclear processes. The subcellular localization of this compound is essential for its specific biochemical and cellular effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-(pyridin-3-yl)azetidine-1-carboxylate typically involves the alkylation of azetidine with pyridine derivatives. One common method involves the reaction of 3-pyridylmethylamine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as column chromatography or recrystallization .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 3-(pyridin-3-yl)azetidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of pyridine N-oxide derivatives.
Reduction: Formation of reduced azetidine derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
tert-Butyl 3-(pyridin-3-yl)azetidine-1-carboxylate is used in various scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme inhibitors and receptor ligands.
Industry: Used in the synthesis of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of tert-Butyl 3-(pyridin-3-yl)azetidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The azetidine ring and pyridine ring play crucial roles in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 3-(piperidin-3-yl)azetidine-1-carboxylate
- tert-Butyl 4-(azetidin-3-yl)piperidine-1-carboxylate
Uniqueness
tert-Butyl 3-(pyridin-3-yl)azetidine-1-carboxylate is unique due to the presence of both an azetidine ring and a pyridine ring, which confer distinct chemical properties and reactivity. This combination is not commonly found in similar compounds, making it valuable for specific research applications .
Properties
IUPAC Name |
tert-butyl 3-pyridin-3-ylazetidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c1-13(2,3)17-12(16)15-8-11(9-15)10-5-4-6-14-7-10/h4-7,11H,8-9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGARHTOLGVQAEP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)C2=CN=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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